molecular formula C22H26ClN3O5S B2935747 N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896287-92-6

N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2935747
CAS RN: 896287-92-6
M. Wt: 479.98
InChI Key: URCZUZJGKDVIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O5S and its molecular weight is 479.98. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Studies on the synthesis and structural analysis of compounds related to "N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide" focus on exploring the chemical reactions and crystal structures of sulfonyl and pyrrolidine derivatives. For example, research on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols demonstrates the acid-catalyzed reaction process, offering a method for synthesizing pyrrolidine derivatives with potential biological activities (Smolobochkin et al., 2017).

Antiviral and Antitumoral Applications

  • Certain pyrrolidine and sulfonyl compounds have been evaluated for their antiviral and antitumoral properties. For instance, derivatives of pyrroles have been synthesized for potential use as antitumoral agents, with studies focusing on their crystal structures to understand their biological efficacy (Silva et al., 2012).

Interaction with Biological Targets

  • The molecular interaction of specific antagonists with cannabinoid receptors highlights the importance of understanding the structural and conformational aspects of chemical compounds for drug design. This includes detailed studies on how certain molecular configurations affect binding and activity at biological targets (Shim et al., 2002).

Photochemical Properties

  • Research into the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators reveals insights into the reaction mechanisms and efficiency of certain chemical groups under UV irradiation. Such studies are crucial for applications in materials science and photolithography (Ortica et al., 2001).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-31-19-8-10-20(11-9-19)32(29,30)26-14-2-3-18(26)15-25-22(28)21(27)24-13-12-16-4-6-17(23)7-5-16/h4-11,18H,2-3,12-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCZUZJGKDVIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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